4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol
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Overview
Description
4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol is an organic compound with the molecular formula C13H12Br2N2O. This compound is characterized by the presence of bromine atoms attached to both the benzene and pyridine rings, making it a brominated aromatic compound. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol typically involves multi-step organic reactions. One common method includes the bromination of 2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}phenol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise temperature control to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Another brominated aromatic compound with similar structural features.
4-Bromo-2-methylbenzoic acid methyl ester: Shares the brominated benzene ring but differs in functional groups.
Uniqueness
4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol is unique due to the presence of both benzene and pyridine rings, each substituted with bromine atoms. This dual substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O/c1-8-4-11(15)7-17-13(8)16-6-9-5-10(14)2-3-12(9)18/h2-5,7,18H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUNRPGAWJBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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